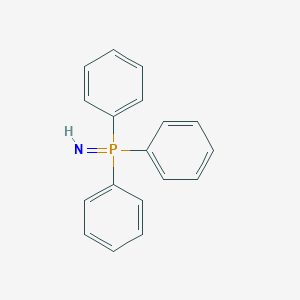

Imino(triphenyl)phosphorane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

imino(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOUOTPZYIKUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176934 | |

| Record name | Imidotriphenylphosphorus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2240-47-3 | |

| Record name | P,P,P-Triphenylphosphine imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidotriphenylphosphorus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidotriphenylphosphorus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidotriphenylphosphorus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDOTRIPHENYLPHOSPHORUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4D68Y2ADX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a Nitrogen-Phosphorus Double Bond: An In-depth Technical Guide to the History and Discovery of Iminophosphoranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and historical development of iminophosphoranes, a class of organophosphorus compounds that have become indispensable reagents in modern organic synthesis. From their initial unexpected synthesis to their role in powerful transformations like the aza-Wittig reaction, this document provides a comprehensive overview of the foundational chemistry of these fascinating molecules. Detailed experimental protocols from key historical publications are presented, alongside quantitative data and visual representations of core reaction mechanisms to provide a thorough understanding of this important class of compounds.

A Serendipitous Discovery: The Birth of Iminophosphoranes

The story of iminophosphoranes begins in 1919 with the pioneering work of Hermann Staudinger and Jules Meyer.[1][2] While investigating the reactivity of phosphines with organic azides, they unexpectedly synthesized the first examples of this new class of compounds, which they termed "phosphinimines."[1][3] Their seminal paper, published in Helvetica Chimica Acta, laid the groundwork for a field of chemistry that would flourish for over a century.[3] The reaction, now famously known as the Staudinger reaction , involves the treatment of an organic azide (B81097) with a tertiary phosphine (B1218219), leading to the formation of an iminophosphorane and the extrusion of dinitrogen gas.[1][4]

The initial discovery was remarkable for its time, establishing a novel phosphorus-nitrogen double bond. The reaction is known for its high efficiency, often proceeding in quantitative yield with minimal side products.[1]

The Staudinger Reaction: The Gateway to Iminophosphoranes

The Staudinger reaction remains a cornerstone for the synthesis of iminophosphoranes. The mechanism proceeds through a well-defined pathway, initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This initial addition forms a phosphazide (B1677712) intermediate, which then undergoes a four-membered ring transition state to liberate dinitrogen and form the stable iminophosphorane.[1]

Early Experimental Protocol for the Staudinger Reaction

Synthesis of N-(p-tolyl)iminotriphenylphosphorane:

To a solution of p-tolylazide (1.0 mmol) in dry diethyl ether (10 mL) is added triphenylphosphine (B44618) (1.0 mmol) in one portion at room temperature. The reaction mixture is stirred for 2 hours, during which time the evolution of nitrogen gas is observed. The solvent is then removed under reduced pressure to yield the crude iminophosphorane. The product can be purified by recrystallization from a suitable solvent such as hexane.

An Alternative Route: The Kirsanov Reaction

Decades after Staudinger's discovery, in 1950, A. V. Kirsanov introduced an alternative method for the synthesis of iminophosphoranes.[5] The Kirsanov reaction provides a valuable pathway to these compounds, particularly when the corresponding organic azide required for the Staudinger reaction is not readily accessible.[6] This method typically involves the reaction of a tertiary phosphine with a halogen (such as bromine) to form a phosphonium (B103445) halide intermediate. This intermediate is then treated with a primary amine in the presence of a base to furnish the desired iminophosphorane.[5][6]

The Aza-Wittig Reaction: A Powerful Application

The synthetic utility of iminophosphoranes was significantly expanded with the discovery of the aza-Wittig reaction , which was first reported approximately 30 years after the initial discovery of iminophosphoranes.[7][8] This reaction is analogous to the well-known Wittig reaction and has become a powerful tool for the formation of carbon-nitrogen double bonds (imines).[7] In the aza-Wittig reaction, an iminophosphorane reacts with a carbonyl compound, such as an aldehyde or a ketone, to produce an imine and a phosphine oxide byproduct.[7]

The mechanism involves the nucleophilic attack of the iminophosphorane nitrogen on the carbonyl carbon, leading to a zwitterionic betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxazaphosphetane ring, which subsequently fragments to yield the thermodynamically stable phosphine oxide and the desired imine.

Quantitative Data from Early Syntheses

Obtaining precise quantitative data from the earliest publications can be challenging due to differences in experimental reporting standards. However, modern reproductions and related early studies provide valuable quantitative insights into the efficiency of these foundational reactions.

| Reaction Type | Reactants | Product | Yield (%) | Melting Point (°C) | Reference |

| Staudinger Reaction | 2-(methylthio)phenylazide, tri(p-tolyl)phosphine | N-(2-(methylthio)phenyl)imino(tri-p-tolyl)phosphorane | 91.5 | Not Reported | [9] |

| Kirsanov-type Synthesis | Triphenylphosphine, N,N-dimethylethylenediamine, Bromine | [2-(Dimethylamino)ethyl]aminotriphenylphosphonium bromide | 99 | Not Reported | [10] |

| Alternative Synthesis | Trioctylphosphine oxide, N-hydroxylamine hydrochloride | N-Hydroxy-N-trioctyl iminophosphorane | ~71 | 135-140 | [11] |

Conclusion

The discovery of iminophosphoranes by Staudinger and Meyer in 1919 opened a new chapter in organophosphorus chemistry. The Staudinger and Kirsanov reactions provided robust and versatile methods for their synthesis, paving the way for the development of powerful synthetic transformations. The subsequent discovery of the aza-Wittig reaction showcased the immense potential of iminophosphoranes as reagents for the construction of essential chemical bonds. Today, the legacy of this foundational work continues to influence contemporary research in organic synthesis, catalysis, and drug discovery, demonstrating the enduring impact of fundamental chemical discoveries.

References

- 1. chemistry-reaction.com [chemistry-reaction.com]

- 2. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 5. digibuo.uniovi.es [digibuo.uniovi.es]

- 6. Kirsanov reaction - Wikipedia [en.wikipedia.org]

- 7. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. sciforum.net [sciforum.net]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Synthesis of a New Chelating Iminophosphorane Derivative (Phosphazene) for U(VI) Recovery [mdpi.com]

The Genesis of Phosphinimines: A Technical Guide to Staudinger and Meyer's Seminal 1919 Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

In a foundational 1919 publication in Helvetica Chimica Acta, Hermann Staudinger and Jules Meyer first detailed the synthesis of a novel class of organophosphorus compounds: phosphinimines (also referred to as phosphazenes or iminophosphoranes). This pioneering work laid the groundwork for what would become the widely utilized Staudinger reaction, a cornerstone of modern organic and chemical biology for the conversion of azides to amines and the formation of amide bonds. This technical guide provides an in-depth analysis of the original experimental protocols and findings as reported by Staudinger and Meyer, offering a precise look into the initial synthesis of these important chemical entities.

Core Reaction Pathway

The fundamental discovery by Staudinger and Meyer was the facile reaction between tertiary phosphines and organic azides. The reaction proceeds with the evolution of nitrogen gas to form a phosphinimine, a compound characterized by a phosphorus-nitrogen double bond. The general scheme for this transformation is as follows:

R₃P + R'N₃ → R₃P=NR' + N₂

This reaction was noted for its high efficiency and clean conversion.

Experimental Protocols from the Original Publication

The following sections provide a detailed account of the experimental procedures described by Staudinger and Meyer for the synthesis of various phosphinimines.

Synthesis of Triphenylphosphine (B44618) Phenyl-imine ((C₆H₅)₃P=NC₆H₅)

This reaction was reported to be quantitative and proceeded smoothly.[1]

Experimental Protocol:

-

Reactants: Phenyl azide (B81097) (C₆H₅N₃) and triphenylphosphine ((C₆H₅)₃P).

-

Solvent: Ether.

-

Procedure: A solution of phenyl azide in ether was added to a solution of triphenylphosphine in ether at room temperature.

-

Observation: A vigorous evolution of nitrogen gas was observed upon mixing the reactants.

-

Work-up: After the gas evolution ceased, the ether was removed under reduced pressure.

-

Product: The resulting triphenylphosphine phenyl-imine was obtained as a crystalline solid.

-

Recrystallization: The crude product was recrystallized from a mixture of ether and petroleum ether.

Synthesis of Triphenylphosphine p-Bromophenyl-imine ((C₆H₅)₃P=NC₆H₄Br)

Experimental Protocol:

-

Reactants: p-Bromophenyl azide (BrC₆H₄N₃) and triphenylphosphine ((C₆H₅)₃P).

-

Procedure: Similar to the synthesis of triphenylphosphine phenyl-imine, the reaction was carried out in an ether solution at room temperature.

-

Observation: A brisk evolution of nitrogen gas was noted.

-

Product: Triphenylphosphine p-bromophenyl-imine was isolated as a crystalline solid.

Synthesis of Triphenylphosphine α-Naphthyl-imine ((C₆H₅)₃P=NC₁₀H₇)

Experimental Protocol:

-

Reactants: α-Naphthyl azide (C₁₀H₇N₃) and triphenylphosphine ((C₆H₅)₃P).

-

Procedure: The reactants were combined in an ether solution.

-

Observation: The reaction proceeded with the evolution of nitrogen gas.

-

Product: The corresponding phosphinimine was obtained as a solid product.

Synthesis of Triethylphosphine (B1216732) Phenyl-imine ((C₂H₅)₃P=NC₆H₅)

Experimental Protocol:

-

Reactants: Phenyl azide (C₆H₅N₃) and triethylphosphine ((C₂H₅)₃P).

-

Procedure: The reaction was performed in an ether solution.

-

Observation: A strong evolution of nitrogen gas occurred.

-

Product: Triethylphosphine phenyl-imine was isolated.

Quantitative Data and Physical Properties

The following table summarizes the quantitative data and physical properties of the phosphinimines as reported by Staudinger and Meyer in their 1919 publication.

| Compound Name | Starting Azide | Starting Phosphine (B1218219) | Yield | Melting Point (°C) |

| Triphenylphosphine Phenyl-imine | Phenyl azide | Triphenylphosphine | Quantitative | 128-129 |

| Triphenylphosphine p-Bromophenyl-imine | p-Bromophenyl azide | Triphenylphosphine | Not specified | 155-156 |

| Triphenylphosphine α-Naphthyl-imine | α-Naphthyl azide | Triphenylphosphine | Not specified | 145-146 |

| Triethylphosphine Phenyl-imine | Phenyl azide | Triethylphosphine | Not specified | Liquid |

Reaction Mechanism and Workflow

The reaction proceeds through a phosphazide (B1677712) intermediate, which then loses dinitrogen to form the final phosphinimine product. This process is highly favorable due to the formation of the very stable nitrogen molecule.

Signaling Pathway of the Staudinger Reaction

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide.

Conclusion

The initial synthesis of phosphinimines by Staudinger and Meyer represents a landmark in organic chemistry. Their work, characterized by simple yet elegant experimental design, opened the door to a vast field of research and application. The reactions were noted for their efficiency and the stability of the resulting products. This foundational knowledge is critical for researchers in synthetic chemistry and drug development who continue to utilize and adapt the Staudinger reaction in its various forms for the construction of complex molecules. The data and protocols presented herein, drawn directly from the original 1919 publication, provide a precise historical and technical perspective on this pivotal discovery.

References

31P NMR Characterization of Imino(triphenyl)phosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characterization of imino(triphenyl)phosphorane (Ph₃P=NH). This guide is designed to assist researchers in utilizing ³¹P NMR spectroscopy for the unambiguous identification, purity assessment, and study of this important chemical entity.

Introduction to ³¹P NMR of this compound

This compound, a member of the iminophosphorane class of compounds, is a versatile reagent and ligand in organic and organometallic chemistry. ³¹P NMR spectroscopy is an indispensable tool for its characterization due to the 100% natural abundance and spin ½ nucleus of the phosphorus-31 isotope, which provides sharp, easily interpretable signals. The chemical shift (δ) of the phosphorus nucleus in this compound is highly sensitive to its electronic environment, making ³¹P NMR an excellent probe for studying its structure and reactivity.

Quantitative ³¹P NMR Data

The ³¹P NMR chemical shift of this compound is influenced by factors such as the solvent, the nature of substituents on the nitrogen atom, and coordination to other species. Below is a summary of available quantitative data.

| Solvent | Chemical Shift (δ) ppm | ¹J(³¹P,¹⁵N) (Hz) |

| Chloroform-d (CDCl₃) | ~ -6.2 | Not Reported |

| Benzene-d₆ (C₆D₆) | Not Reported | Not Reported |

| Tetrahydrofuran-d₈ (THF-d₈) | Not Reported | Not Reported |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Not Reported | Not Reported |

Factors Influencing ³¹P NMR Parameters

The electronic environment around the phosphorus atom dictates its NMR properties. Understanding these influences is critical for accurate spectral interpretation.

Caption: Key factors influencing the ³¹P NMR spectrum of this compound.

Experimental Protocols

The following provides a detailed methodology for obtaining high-quality ³¹P NMR spectra of this compound, which can be air-sensitive.

4.1. Sample Preparation (Under Inert Atmosphere)

Given the potential air-sensitivity of this compound, all sample preparation steps should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Solvent Selection : Choose a dry, deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈, or DMSO-d₆). The choice of solvent can influence the chemical shift.[2]

-

Sample Concentration : Dissolve 5-20 mg of the this compound sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Referencing : An external standard of 85% H₃PO₄ is typically used for referencing ³¹P NMR spectra, with its chemical shift set to 0 ppm.[3] Alternatively, a sealed capillary containing the reference can be inserted into the NMR tube.

-

Sealing : Securely cap the NMR tube and seal with paraffin (B1166041) film to prevent atmospheric contamination.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning : Tune the NMR probe to the ³¹P frequency.

-

Locking and Shimming : Lock the field frequency using the deuterium (B1214612) signal from the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically sufficient.

-

Decoupling : For routine characterization, proton decoupling (e.g., broadband decoupling) is employed to simplify the spectrum to a single sharp peak for each unique phosphorus environment.[4] To observe proton-phosphorus couplings, a non-decoupled spectrum can be acquired.

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay (d1) : A relaxation delay of 2-5 seconds is generally adequate.

-

Number of Scans : Depending on the sample concentration, 16 to 128 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Imino(triphenyl)phosphorane and its N-Boc Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of imino(triphenyl)phosphorane (Ph₃P=NH) and its stable N-tert-butoxycarbonyl (N-Boc) derivative. Due to the limited availability of complete, solution-state NMR data for the parent this compound in readily accessible literature, this guide presents comprehensive data for the well-characterized N-Boc protected analogue, which serves as a valuable reference for researchers in the field.

Introduction

Imino(triphenyl)phosphoranes are a class of organophosphorus compounds characterized by a phosphorus-nitrogen double bond. They are isoelectronic with Wittig reagents and serve as important intermediates and ligands in organic synthesis. Understanding their structural and electronic properties through NMR spectroscopy is crucial for their application in various chemical transformations. The N-Boc derivative, N-Boc-imino(triphenyl)phosphorane, offers increased stability, making it an excellent model for spectroscopic studies.

Experimental Protocols

The acquisition of high-quality NMR spectra for imino(triphenyl)phosphoranes and their derivatives requires careful sample preparation, particularly for species that may be sensitive to air and moisture.

General Procedure for NMR Sample Preparation of Air-Sensitive Compounds

-

Glassware Preparation: All glassware, including the NMR tube, vials, and syringes, should be rigorously dried in an oven at >120 °C overnight and allowed to cool in a desiccator over a drying agent such as phosphorus pentoxide or potassium hydroxide.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of dry nitrogen or argon using standard Schlenk line or glovebox techniques.

-

Solvent Selection and Degassing: A suitable deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) should be chosen based on the solubility of the compound. The solvent must be thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can cause significant line broadening in the NMR spectrum. Degassing can be achieved by several freeze-pump-thaw cycles.

-

Sample Dissolution: A precisely weighed amount of the this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in the degassed deuterated solvent (typically 0.5-0.7 mL) in a Schlenk flask or a vial inside a glovebox.

-

Transfer to NMR Tube: The resulting solution is then transferred to a clean, dry NMR tube under a positive pressure of inert gas. If using a Schlenk line, this is typically done via a cannula or a gas-tight syringe.

-

Sealing the NMR Tube: The NMR tube should be sealed with a tight-fitting cap and wrapped with Parafilm® or Teflon® tape for short-term storage and analysis. For highly sensitive compounds or long-term storage, a J. Young NMR tube, which has a threaded stopcock, is recommended.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H). The number of scans and relaxation delays should be optimized to obtain a good signal-to-noise ratio, especially for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H and ¹³C NMR Spectral Data

N-Boc-Imino(triphenyl)phosphorane (C₂₃H₂₄NO₂P)

The following tables summarize the ¹H and ¹³C NMR spectral data for N-Boc-imino(triphenyl)phosphorane. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of N-Boc-Imino(triphenyl)phosphorane

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.70 - 7.40 | m | 15H | Phenyl protons (ortho, meta, para) |

| 1.35 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

Table 2: ¹³C NMR Spectral Data of N-Boc-Imino(triphenyl)phosphorane

| Chemical Shift (δ, ppm) | Multiplicity | ¹J(P,C) (Hz) | Assignment |

| 166.0 | d | ~15 | Carbonyl carbon (C=O) |

| 134.5 | d | ~95 | ipso-Carbon of phenyl groups |

| 131.5 | s | - | para-Carbon of phenyl groups |

| 128.5 | d | ~10 | meta-Carbon of phenyl groups |

| 128.0 | d | ~12 | ortho-Carbon of phenyl groups |

| 78.5 | s | - | Quaternary carbon of tert-butyl group (-C (CH₃)₃) |

| 28.5 | s | - | Methyl carbons of tert-butyl group (-C(CH₃ )₃) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Mandatory Visualization

The following diagrams illustrate the structure and NMR correlations of this compound.

References

FT-IR Spectroscopic Analysis of the P=N Bond in Imino(triphenyl)phosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of the pivotal P=N bond in imino(triphenyl)phosphorane (Ph₃P=NH) and its derivatives. This guide is designed to furnish researchers, scientists, and professionals in drug development with the essential theoretical and practical knowledge for the precise characterization of this important functional group.

Introduction to this compound and the P=N Bond

This compound, also known as triphenylphosphine (B44618) imide, is a prominent member of the phosphazene family, characterized by the presence of a phosphorus-nitrogen double bond (P=N). These compounds are widely utilized as reagents in organic synthesis, particularly in the aza-Wittig reaction, and as ligands in coordination chemistry. The electronic nature and reactivity of the P=N bond are of significant interest, and FT-IR spectroscopy serves as a powerful and accessible tool for its characterization. The vibrational frequency of the P=N stretching mode is sensitive to the electronic and steric environment of the phosphorus and nitrogen atoms, providing valuable insights into the molecular structure.

FT-IR Spectral Data of this compound and Related Compounds

The characteristic vibrational frequency of the P=N double bond in iminophosphoranes typically appears in the fingerprint region of the infrared spectrum, generally between 1100 cm⁻¹ and 1400 cm⁻¹. However, the precise wavenumber is highly dependent on the substituents at both the phosphorus and nitrogen atoms.

For comparative purposes, the stretching frequencies of related phosphorus bonds in triphenylphosphine derivatives are provided in the table below.

| Compound | Bond | Stretching Frequency (cm⁻¹) | Reference |

| Triphenylphosphine Oxide | P=O | 1191 | |

| Triphenylphosphine Sulfide | P=S | 637 | |

| N-Hydroxy-N-trioctyl iminophosphorane | P=N | 819.83 | [1] |

In addition to the P=N stretching vibration, the FT-IR spectrum of this compound will be dominated by the vibrational modes of the triphenylphosphine moiety. These include:

-

Aromatic C-H stretching: a series of sharp bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: several bands in the 1600-1430 cm⁻¹ region.

-

P-Ph (Phosphorus-Phenyl) stretching: typically observed in the 1100-1000 cm⁻¹ region.

For the parent this compound (Ph₃P=NH), the N-H stretching and bending vibrations are also expected. The N-H stretching vibration typically appears as a weak to medium band in the 3500-3300 cm⁻¹ region[2].

Experimental Protocol for FT-IR Analysis

Due to the potential air-sensitivity of this compound, all sample preparation and handling should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

1. Sample Preparation:

-

Solid Samples (KBr Pellet Method):

-

In a glovebox or under a positive pressure of inert gas, grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Mount the pellet in the sample holder of the FT-IR spectrometer.

-

-

Solution Samples (Solution Cell Method):

-

In a glovebox, dissolve a small amount of the this compound sample in a dry, aprotic, and infrared-transparent solvent (e.g., anhydrous chloroform, dichloromethane, or carbon tetrachloride).

-

Use a gas-tight syringe to transfer the solution into a sealed liquid FT-IR cell with appropriate window materials (e.g., NaCl or KBr).

-

Ensure the cell is properly sealed to prevent solvent evaporation and exposure to the atmosphere.

-

2. FT-IR Spectrometer Setup and Data Acquisition:

-

Purge the sample compartment of the FT-IR spectrometer with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of the empty spectrometer (or the solution cell containing only the solvent).

-

Place the prepared sample in the sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data by performing a background subtraction and, if necessary, baseline correction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Logical Pathway for Spectral Interpretation

The following diagram outlines the decision-making process for identifying the P=N bond in the FT-IR spectrum of an this compound.

Caption: Decision tree for identifying the P=N bond in an FT-IR spectrum.

Conclusion

FT-IR spectroscopy is an indispensable technique for the characterization of imino(triphenyl)phosphoranes. The position of the P=N stretching vibration provides a sensitive probe of the electronic environment around the phosphorus and nitrogen atoms. While the parent this compound presents challenges in its isolation and characterization, a systematic analysis of its FT-IR spectrum, in conjunction with data from related compounds and theoretical calculations, can lead to a definitive identification of the P=N bond. The experimental protocols and interpretation workflows provided in this guide offer a robust framework for researchers in the field.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Imino(triphenyl)phosphorane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imino(triphenyl)phosphorane (Ph₃P=NH), a key reagent and intermediate in organic synthesis, presents a unique fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its unambiguous identification in complex reaction mixtures and for elucidating the structures of related compounds. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound, offering a detailed experimental protocol, a comprehensive table of expected fragment ions, and a visual representation of the fragmentation pathways.

Predicted Fragmentation Pattern

The mass spectrum of this compound is anticipated to be dominated by fragmentation events centered around the stable triphenylphosphine (B44618) cation and its subsequent decomposition products. Under electron ionization, the molecule is expected to readily lose the imino group to form the highly stable triphenylphosphine radical cation, which then undergoes characteristic fragmentation.

The proposed fragmentation pathways are initiated by the ionization of the molecule to form the molecular ion [M]⁺•. The primary fragmentation is the cleavage of the P=N bond, leading to the formation of the triphenylphosphine radical cation. Subsequent fragmentations involve the loss of phenyl radicals and rearrangements, yielding a series of characteristic ions.

Key Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Structure | Ion Formula | Description |

| 277 | [C₁₈H₁₆NP]⁺• | [M]⁺• | Molecular Ion |

| 262 | [C₁₈H₁₅P]⁺• | [M-NH]⁺• | Loss of the imino group, forming the triphenylphosphine radical cation (Base Peak) |

| 185 | [C₁₂H₁₀P]⁺ | [M-NH-C₆H₅]⁺ | Loss of a phenyl radical from the triphenylphosphine cation |

| 183 | [C₁₂H₈P]⁺ | [M-NH-C₆H₅-H₂]⁺ | Loss of a hydrogen molecule from the [C₁₂H₁₀P]⁺ ion |

| 152 | [C₁₂H₈]⁺ | [C₁₂H₈]⁺ | Biphenylene radical cation formed through rearrangement and loss of HP |

| 108 | [C₆H₅P]⁺• | [M-NH-2C₆H₅]⁺• | Loss of two phenyl radicals from the triphenylphosphine cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a generalized experimental protocol for obtaining the mass spectrum of this compound.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

Sample Preparation: this compound is a solid. A few micrograms of the solid sample are loaded into a capillary tube for direct insertion probe (DIP) analysis.

Ionization:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Source Temperature: 150-250 °C (optimized to ensure volatilization without thermal decomposition)

Mass Analysis:

-

Analyzer: Time-of-Flight (TOF), Quadrupole, or Magnetic Sector

-

Mass Range: m/z 50-500

-

Scan Rate: 1 scan/second

Data Acquisition and Processing: The data is acquired and processed using the instrument's software. Background subtraction may be necessary to obtain a clean spectrum.

Fragmentation Pathway Diagram

The logical relationship of the key fragment ions is illustrated in the following diagram:

Caption: Proposed EI fragmentation pathway of this compound.

Unraveling the Electronic Landscape and Reactivity of Imino(triphenyl)phosphorane: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imino(triphenyl)phosphorane (Ph₃P=NH), a member of the iminophosphorane class of compounds, stands as a cornerstone in synthetic organic chemistry and coordination chemistry.[1] Isoelectronic with the well-studied phosphorus ylides (Wittig reagents), these molecules exhibit a unique electronic structure and pronounced reactivity that has been the subject of extensive theoretical and computational investigation.[1][2][3] This technical guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies applied to understand the structure, bonding, and reactivity of this compound, offering valuable insights for its application in complex molecular design and synthesis.

The nature of the phosphorus-nitrogen double bond (P=N) in iminophosphoranes has been a topic of significant discussion.[1] Early theories suggested the involvement of phosphorus d-orbitals in π-bonding. However, modern quantum chemical calculations have refined this understanding, portraying the P=N bond as highly polarized, with a significant contribution from the ylidic resonance structure Ph₃P⁺–N⁻.[1] This electronic feature is central to the diverse reactivity of iminophosphoranes, including their utility as strong Brønsted bases, ligands in transition metal catalysis, and key intermediates in the aza-Wittig reaction.[1][4][5]

This guide will delve into the computational models used to elucidate the electronic and geometric structure of this compound, present key quantitative data from both theoretical calculations and experimental studies in a structured format, and provide an overview of the experimental protocols for its synthesis and characterization. Furthermore, logical workflows and conceptual relationships will be visualized to facilitate a deeper understanding of this versatile molecule.

Theoretical and Computational Framework

The study of this compound heavily relies on quantum chemical calculations to complement and rationalize experimental findings.[6][7] Methods such as ab initio Hartree-Fock (HF) and, more predominantly, Density Functional Theory (DFT) are employed to investigate its molecular and electronic properties.[2][8][9] These computational approaches allow for the prediction of geometric parameters, vibrational frequencies, and electronic transitions, as well as the exploration of reaction mechanisms and potential energy surfaces.[10][11]

A central focus of computational studies has been the accurate description of the P=N bond and its influence on the molecule's reactivity.[1][12] Natural Bond Orbital (NBO) analysis is a common technique used to probe the nature of this bond, providing insights into atomic charges and orbital interactions.[13] The choice of basis sets, such as the Pople-style 6-31G* or the more flexible def2-TZVP, and the selection of an appropriate DFT functional (e.g., B3LYP, M06-2X) are crucial for obtaining results that are in good agreement with experimental data.[8][14]

Structural and Spectroscopic Data

Computational chemistry provides valuable predictions of molecular geometries and spectroscopic properties, which can be benchmarked against experimental data obtained from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][15] The following tables summarize key quantitative data for this compound.

Table 1: Selected Bond Lengths and Angles

| Parameter | Experimental (X-ray/Neutron Diffraction) | Calculated (hf/6-31g*) |

| P-N Bond Length (Å) | 1.583[14] | 1.545[14] |

| P-C Bond Lengths (Å) | 1.810 - 1.815[14] | 1.791 - 1.792[14] |

| C-P-C Angles (°) | 105.7 - 107.5[14] | 106.3 - 107.7[14] |

| N-P-C Angles (°) | 111.4 - 114.7[14] | 111.5 - 113.8[14] |

Table 2: NMR Spectroscopic Data

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Isotropic Shielding (ppm) |

| ³¹P | 15.6[14] | 402.5 (hf/6-31g*)[14] |

| ¹³C (ipso) | 138.1[14] | - |

| ¹³C (ortho) | 131.8[14] | - |

| ¹³C (meta) | 128.4[14] | - |

| ¹³C (para) | 130.6[14] | - |

Note: Calculated isotropic shielding values require conversion to chemical shifts by referencing a standard (e.g., H₃PO₄ for ³¹P). The discrepancy between experimental and calculated absolute shifts can be significant, but the relative trends are often well-reproduced.[14]

Reactivity and Applications

The electronic structure of this compound dictates its reactivity. The nucleophilic character of the nitrogen atom makes it a potent Brønsted base.[1] Furthermore, its reaction with carbonyl compounds in the aza-Wittig reaction is a powerful tool for the synthesis of imines, which are versatile intermediates in organic synthesis.[16] Computational studies have been instrumental in elucidating the mechanisms of these reactions, providing insights into transition states and reaction energetics.[10]

References

- 1. Iminophosphorane - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Quantum-Chemical Prediction of Molecular and Electronic Structure of Carbon-Nitrogen Chemical Compound with Unusual Ratio Atoms: C(N20) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A computational study: reactivity difference between phosphine- and amine-catalyzed cycloadditions of allenoates and enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. arxiv.org [arxiv.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Quantum Chemical Insights into Imino(triphenyl)phosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular properties of imino(triphenyl)phosphorane (Ph₃PNH), a key organophosphorus compound, through the lens of quantum chemical calculations. This document summarizes key structural and electronic data, outlines detailed computational methodologies, and visualizes the workflow for such theoretical investigations.

Core Properties of this compound

This compound, a member of the phosphazene family, is characterized by a distinctive phosphorus-nitrogen double bond. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the nuanced structural and electronic features of this class of molecules. The P=N bond is best described as a highly polarized single bond, with significant ylidic character represented by the resonance structure Ph₃P⁺–N⁻H.

Molecular Geometry

The geometry of this compound has been a subject of both experimental and theoretical investigations. A key experimental benchmark is the low-temperature X-ray and neutron diffraction study, which has provided precise measurements of the P–N bond length and the P–N–H bond angle.[1] Computational studies, typically at the B3LYP/6-311+G(d,p) level of theory, aim to reproduce and expand upon these experimental findings.

Below is a summary of key geometric parameters obtained from such calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value | Experimental Value |

| Bond Length (Å) | P | N | [Data N/A] | 1.582(2)[1] | ||

| P | C | [Data N/A] | ||||

| N | H | [Data N/A] | ||||

| Bond Angle (°) | P | N | H | [Data N/A] | 115.0(2)[1] | |

| N | P | C | [Data N/A] | |||

| C | P | C | [Data N/A] | |||

| Dihedral Angle (°) | H | N | P | C | [Data N/A] | |

| N | P | C | C | [Data N/A] |

[Note: While experimental values for the P-N bond length and P-N-H angle are available, a complete, published set of DFT-calculated geometric parameters for the parent Ph₃PNH molecule could not be located in the available literature. The table structure is provided as a template for such data.]

Vibrational Frequencies

Vibrational spectroscopy, in conjunction with theoretical frequency calculations, offers a powerful method for identifying and characterizing molecular structures. DFT calculations can predict the infrared (IR) and Raman active vibrational modes, which correspond to specific bond stretching, bending, and torsional motions within the molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| P=N Stretch | [Data N/A] | [Data N/A] |

| N-H Stretch | [Data N/A] | [Data N/A] |

| P-C (Phenyl) Stretch | [Data N/A] | [Data N/A] |

| Phenyl Ring Modes | [Data N/A] | [Data N/A] |

Electronic Properties and Natural Bond Orbital (NBO) Analysis

The electronic structure of this compound is key to understanding its reactivity. Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding. For iminophosphoranes, NBO analysis provides quantitative insight into the ylidic character of the P-N bond.

| NBO Analysis Parameter | Value (e) |

| Natural Charge on Phosphorus (P) | [Data N/A] |

| Natural Charge on Nitrogen (N) | [Data N/A] |

| Occupancy of the P-N σ bonding orbital | [Data N/A] |

| Occupancy of the N lone pair (n) orbital | [Data N/A] |

| Second-Order Perturbation Energy (E²) for n(N) -> σ*(P-C) | [Data N/A] |

[Note: Specific NBO analysis results for the parent Ph₃PNH are not available in the surveyed literature. The table illustrates the key parameters typically reported in such an analysis.]

Experimental and Computational Protocols

The following section details a typical workflow and protocol for performing quantum chemical calculations on this compound.

Computational Workflow

The process of calculating the properties of this compound involves a series of steps, from initial structure generation to detailed analysis of the results.

Detailed Computational Protocol

1. Molecular Structure Preparation:

-

The initial 3D structure of this compound is constructed using molecular modeling software such as GaussView or Avogadro.

-

The initial geometry can be based on known crystal structures of similar compounds or built from standard bond lengths and angles.

2. Gaussian Input File Creation:

-

A Gaussian input file (.gjf or .com) is created. This file specifies the computational method, basis set, type of calculation, molecular coordinates, charge, and spin multiplicity.

-

Example Gaussian Input for Geometry Optimization and Frequency Calculation:

3. Geometry Optimization:

-

A geometry optimization is performed to find the lowest energy conformation of the molecule.

-

The B3LYP hybrid functional is commonly used for its balance of accuracy and computational cost.

-

The 6-311+G(d,p) basis set provides a good description of the electronic structure for this type of molecule, including diffuse functions (+) for anions and polarization functions (d,p) for describing bond anisotropies.

-

The optimization is considered converged when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

4. Frequency Calculation:

-

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

5. Natural Bond Orbital (NBO) Analysis:

-

NBO analysis is typically requested in a separate calculation step using the optimized geometry.

-

The Pop=NBO keyword is added to the Gaussian input file.

-

This analysis provides insights into atomic charges, orbital occupancies, and donor-acceptor interactions within the molecule.

Logical Relationships in Property Determination

The accurate determination of the properties of this compound relies on a logical progression of computational steps, where the output of one calculation serves as the input for the next, ensuring consistency and accuracy.

This guide serves as a foundational resource for researchers and professionals engaged in the computational study of iminophosphoranes and related compounds. While a complete set of theoretical data for the parent this compound remains an area for further publication, the methodologies and frameworks presented here provide a robust starting point for such investigations.

References

Synthesis of Imino(triphenyl)phosphorane via the Staudinger Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Staudinger reaction, a cornerstone of organic synthesis, provides a mild and efficient pathway for the formation of iminophosphoranes from phosphines and organic azides. This technical guide offers a comprehensive overview of the synthesis of the parent imino(triphenyl)phosphorane (Ph₃P=NH), a versatile reagent and intermediate in various chemical transformations. This document details the underlying reaction mechanism, provides a representative experimental protocol, and presents key quantitative and spectroscopic data to aid researchers in the successful synthesis and characterization of this important compound.

Introduction

Discovered by Hermann Staudinger in 1919, the Staudinger reaction has emerged as a powerful tool for the conversion of azides to aza-ylides, also known as iminophosphoranes.[1] The reaction is characterized by its high yields and the formation of a stable nitrogen molecule as the sole byproduct.[2] this compound (Ph₃P=NH) is the simplest of these compounds derived from triphenylphosphine (B44618) and is a valuable intermediate in organic synthesis, notably in the aza-Wittig reaction for the formation of imines.[3] Its synthesis involves the reaction of triphenylphosphine with an azide (B81097), followed by the extrusion of dinitrogen.[4]

Reaction Mechanism

The Staudinger reaction proceeds through a well-established two-step mechanism. Initially, the nucleophilic triphenylphosphine attacks the terminal nitrogen atom of the azide to form a phosphazide (B1677712) intermediate. This intermediate is generally unstable and undergoes a cyclization to a four-membered ring transition state. Subsequent elimination of molecular nitrogen, a thermodynamically favorable process, yields the final iminophosphorane.[5]

Experimental Protocol: Synthesis of this compound

While the direct synthesis and isolation of the parent this compound (Ph₃P=NH) can be challenging due to its reactivity, the following protocol outlines a general procedure for its formation in situ, often for subsequent reactions like the aza-Wittig reaction. The synthesis of a related, isolable derivative, N-(Triphenylphosphoranylidene)aniline, from phenyl azide is also well-documented and provides a basis for understanding the reaction conditions.[6]

Materials:

-

Triphenylphosphine (PPh₃)

-

An appropriate azide source (e.g., a solution of hydrazoic acid in an inert solvent, or an organic azide like phenyl azide)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), or benzene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the azide (1.0 - 1.1 eq) to the stirred solution of triphenylphosphine. Caution: Organic azides can be explosive and should be handled with care. Hydrazoic acid is highly toxic and volatile.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.

-

The resulting solution of this compound is typically used directly in the next synthetic step.

Isolation and Purification (for stable derivatives like N-(Triphenylphosphoranylidene)aniline):

For more stable iminophosphoranes, isolation can be achieved by removing the solvent under reduced pressure. The resulting solid can then be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane). The byproduct, triphenylphosphine oxide, which can form from hydrolysis of the iminophosphorane, can be challenging to remove.[7] One common method involves suspending the crude product in a non-polar solvent like pentane (B18724) or a hexane/ether mixture and filtering through a plug of silica (B1680970) gel.[7]

Quantitative Data

The Staudinger reaction is known for its high efficiency, often providing near-quantitative yields of the iminophosphorane, especially when hydrolysis is avoided.

| Parameter | Value/Range | Citation |

| Yield | Typically >90%, often quantitative | |

| Reaction Time | 30 minutes to 24 hours | [8] |

| Reaction Temperature | 0 °C to reflux | [1][9] |

Spectroscopic Data for this compound Derivatives

The characterization of iminophosphoranes relies heavily on spectroscopic methods, particularly NMR and IR spectroscopy. The following table summarizes typical spectroscopic data for N-aryl substituted iminophosphoranes, which are structurally similar to the parent compound.

| Spectroscopic Technique | Characteristic Features | Citation |

| ³¹P NMR | A characteristic signal in the range of δ -5 to +15 ppm. | [10] |

| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) for the phenyl groups. | [11] |

| ¹³C NMR | Signals for the phenyl carbons, with the ipso-carbon showing coupling to the phosphorus atom. | [11] |

| IR Spectroscopy | A strong absorption band for the P=N bond, typically in the range of 1300-1400 cm⁻¹. | [12] |

Logical Workflow for Synthesis and Characterization

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

Conclusion

The Staudinger reaction remains a highly reliable and efficient method for the synthesis of this compound and its derivatives. The reaction proceeds under mild conditions and typically affords high yields of the desired product. Careful control of the reaction conditions, particularly the exclusion of moisture, is crucial for preventing the formation of the triphenylphosphine oxide byproduct. The spectroscopic data provided in this guide will be instrumental for researchers in confirming the successful synthesis and purity of their iminophosphorane products, facilitating their use in subsequent synthetic applications.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05357A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethanamine, N-triphenylphosphoranylidene- [webbook.nist.gov]

- 5. N-(Triphenylphosphoranylidene)aniline|lookchem [lookchem.com]

- 6. Triphenylphosphine phenylimide - Wikipedia [en.wikipedia.org]

- 7. shenvilab.org [shenvilab.org]

- 8. Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uro.hmc.edu [uro.hmc.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. Comprehensive coordination chemistry of iminophosphonamides - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00275C [pubs.rsc.org]

N-Substituted Iminophosphoranes: A Technical Guide to Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

N-substituted iminophosphoranes, also known as phosphinimines or aza-ylides, are a versatile class of organophosphorus compounds characterized by a phosphorus-nitrogen double bond (P=N). First discovered by Staudinger and Meyer in 1919, these compounds have emerged as powerful reagents and ligands in modern organic synthesis and coordination chemistry.[1] Their unique electronic structure, featuring a highly polarized P=N bond, imparts a rich and varied reactivity profile, making them invaluable tools in academic research and the pharmaceutical industry. This guide provides an in-depth overview of their core physical and chemical properties, synthesis, and key reactions, supported by experimental data and procedural insights.

Synthesis of N-Substituted Iminophosphoranes

The two primary methods for the synthesis of N-substituted iminophosphoranes are the Staudinger reaction and the Kirsanov reaction.

The Staudinger Reaction

The most common route to iminophosphoranes is the Staudinger reaction, which involves the reaction of a tertiary phosphine (B1218219), typically triphenylphosphine (B44618), with an organic azide (B81097).[2] The reaction proceeds via the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to form the final iminophosphorane.[3][4] This reaction is highly efficient, often providing quantitative yields with minimal side products.[5][6]

Caption: General workflow for the synthesis of N-substituted iminophosphoranes via the Staudinger Reaction.

The Kirsanov Reaction

An alternative to the Staudinger reaction, the Kirsanov reaction is particularly useful when the corresponding organic azide is unavailable or difficult to handle.[7] This method involves treating a tertiary phosphine with a halogen (like bromine) to form a phosphonium (B103445) halide salt in situ. Subsequent reaction with a primary amine in the presence of a base yields the desired iminophosphorane.[7]

Physical and Structural Properties

The nature of the P=N bond is best described as a highly polarized double bond, with significant contribution from the ylidic resonance structure (R₃P⁺–N⁻R').[8] This polarization dictates many of the compound's physical and chemical properties.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a key technique for characterizing iminophosphoranes. The chemical shifts (δ) are sensitive to the electronic environment around the phosphorus atom.[2][9] Iminophosphoranes typically exhibit signals in a distinct region, which can be compared to their phosphine precursors and phosphine oxide byproducts.[10][11]

| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |

| Triarylphosphines (Ar₃P) | -10 to 0 |

| N-Aryl-P,P,P-triphenyliminophosphoranes (Ph₃P=NAr) | 1 to 20 |

| Triarylphosphine Oxides (Ar₃P=O) | 25 to 40 |

| Note: Referenced against 85% H₃PO₄.[2] |

Infrared (IR) Spectroscopy: The P=N double bond gives rise to a characteristic stretching vibration in the IR spectrum. The frequency of this absorption is influenced by the substituents on both the phosphorus and nitrogen atoms.

| Bond | Characteristic IR Absorption Range (cm⁻¹) | Reference |

| P=N Stretch | 1150 - 1350 | |

| P=O Stretch (in byproduct) | 1180 - 1210 | |

| P-Ph Stretch | 510 - 540 |

Crystallographic Properties

X-ray crystallography provides definitive structural information, including bond lengths and angles.[12] The P=N bond length is intermediate between a single and a true double bond, reflecting its ylidic character.

| Compound Example | P=N Bond Length (Å) | P-C (mean) Bond Length (Å) | C-P-C (mean) Angle (°) | Reference |

| Ph₃P=NPh | 1.589 | 1.815 | 106.5 | Typical values compiled from crystallographic data. |

| Ph₃PO | P=O: 1.46 | 1.76 | - | [13] |

| Ph₃P | - | 1.828 | 103.0 | From crystal structure of triphenylphosphine. |

Chemical Properties and Reactivity

Basicity

The lone pair of electrons on the sp²-hybridized nitrogen atom makes iminophosphoranes strong Brønsted bases.[1] Their basicity can be tuned by the electronic nature of the substituents on both P and N. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. Some derivatives are classified as non-ionic superbases.[1]

| Compound | pKₐ of Conjugate Acid (in Acetonitrile) |

| PhN=P(Pyrr)₃ | 26.8 |

| 4-NO₂-C₆H₄N=P(Pyrr)₃ | 21.0 |

| 4-MeO-C₆H₄N=P(Pyrr)₃ | 27.5 (Estimated) |

| (Pyrr = Pyrrolidino). Data from a study on N-aryl-substituted tripyrrolidinophosphoranes. |

The Aza-Wittig Reaction

The most significant reaction of iminophosphoranes is the aza-Wittig reaction, which is analogous to the conventional Wittig reaction.[5] Iminophosphoranes react with carbonyl compounds (aldehydes and ketones) to form imines and a phosphine oxide byproduct.[14] The reaction is a powerful tool for constructing C=N double bonds and is widely used in the synthesis of nitrogen-containing heterocycles.[15] The mechanism involves a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then undergoes cycloreversion.[16]

Caption: Mechanism of the Aza-Wittig reaction, proceeding through a four-membered ring intermediate.

Coordination Chemistry

With a lone pair on the nitrogen atom, iminophosphoranes are excellent ligands for a wide range of metal centers. They typically act as strong σ-donors and have found applications in homogeneous catalysis. The steric and electronic properties of the ligand can be readily modified by changing the substituents, allowing for the fine-tuning of the catalyst's activity and selectivity.

Experimental Protocols

General Procedure for the Staudinger Reaction

Synthesis of N-Benzyltriphenyliminophosphorane:

-

A solution of benzyl (B1604629) azide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, ~0.1 M) is prepared in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Triphenylphosphine (1.05 eq) is added to the solution in one portion at room temperature.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the cessation of N₂ evolution and TLC analysis. Typically, the reaction is complete within 2-4 hours.

-

The solvent is removed under reduced pressure to yield the crude iminophosphorane. The product is often used in the next step without further purification, as it can be sensitive to moisture.[17] If purification is necessary, it can be achieved by trituration with a non-polar solvent like hexane (B92381) to remove unreacted triphenylphosphine, followed by filtration.[17]

General Procedure for the Kirsanov Reaction

-

To a solution of triphenylphosphine (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride or benzene, a solution of bromine (1.0 eq) in the same solvent is added dropwise at 0 °C.

-

The resulting suspension of bromotriphenylphosphonium bromide is stirred for 30 minutes.

-

A solution of the primary amine (RNH₂, 3.0 eq) in the same solvent is added dropwise to the suspension at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or ³¹P NMR).

-

The precipitated amine hydrobromide salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.[7]

General Procedure for the Aza-Wittig Reaction

Synthesis of N-Benzylidenebenzylamine:

-

In a flame-dried flask under an inert atmosphere, a solution of N-benzyltriphenyliminophosphorane (1.0 eq) is dissolved in an anhydrous solvent like THF or toluene.

-

Freshly distilled benzaldehyde (B42025) (1.0 eq) is added to the solution via syringe.

-

The reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) and stirred for 2-4 hours.[17]

-

The reaction is monitored by TLC for the consumption of the starting materials and the formation of the imine product.

-

After completion, the mixture is cooled to room temperature, and the solvent is removed in vacuo.

-

The crude residue, containing the imine and triphenylphosphine oxide, is purified. A common method is to triturate the residue with hexane; the non-polar imine dissolves while the more polar triphenylphosphine oxide precipitates and can be removed by filtration.[17] The hexane is then evaporated to yield the purified imine. Further purification can be achieved by distillation or column chromatography.

Applications in Drug Development

The robust and versatile nature of the aza-Wittig reaction makes it a valuable strategy in medicinal chemistry and drug development for the synthesis of complex nitrogen-containing scaffolds, including alkaloids, peptides, and various heterocyclic systems that form the core of many pharmaceutical agents. Furthermore, the Staudinger ligation, a modification of the Staudinger reaction, is a powerful bioorthogonal reaction used for labeling and modifying biomolecules in their native environment.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Kirsanov reaction - Wikipedia [en.wikipedia.org]

- 8. Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. Structure of tris(pentafluorophenyl)phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 14. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Secondary Amines via Aza-Wittig Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

X-ray Crystal Structure of Imino(triphenyl)phosphorane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, crystallization, and X-ray crystal structure analysis of selected imino(triphenyl)phosphorane derivatives. This class of compounds is of significant interest in organic synthesis, serving as versatile intermediates for the preparation of nitrogen-containing heterocycles and other valuable molecules. The precise knowledge of their three-dimensional structure is crucial for understanding their reactivity and for the rational design of new synthetic methodologies.

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of N-aryl this compound derivatives. The primary synthetic route described is a direct reaction of an aromatic amine with triphenylphosphine (B44618) in the presence of a halogenating agent and a base, a convenient alternative to the classical Staudinger reaction.

Synthesis of N-Aryl Imino(triphenyl)phosphoranes

This protocol is adapted from the synthesis of (4-cyanophenylimino)triphenylphosphorane, (4-nitrophenylimino)triphenylphosphorane, and (3-nitrophenylimino)triphenylphosphorane.

Materials:

-

Substituted aniline (B41778) (e.g., 4-cyanoaniline, 4-nitroaniline, 3-nitroaniline)

-

Triphenylphosphine (PPh₃)

-

Hexachloroethane (B51795) (C₂Cl₆)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Ethanol (B145695) (EtOH)

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq), triphenylphosphine (1.5 eq), and hexachloroethane (1.5 eq) in anhydrous acetonitrile.

-

To this stirred solution, slowly add triethylamine (3.0 eq).

-

Continue stirring the reaction mixture at room temperature overnight.

-

Upon completion, cool the mixture in a refrigerator to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain high-purity crystals suitable for X-ray diffraction.

Crystallization for X-ray Analysis

High-quality single crystals are essential for accurate X-ray crystallographic analysis. The following are general techniques for the crystallization of this compound derivatives.

1.2.1 Slow Evaporation

-

Dissolve the purified this compound derivative in a minimum amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture such as dichloromethane/hexane) in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

-

Monitor the vial for the formation of single crystals.

1.2.2 Solvent Diffusion

-

Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane).

-

Place this solution in a larger, sealed container that also contains a vial with a "poor" solvent in which the compound is sparingly soluble (e.g., hexane).

-

Allow the vapor of the poor solvent to slowly diffuse into the solution of the compound over several days. This gradual decrease in solubility can promote the growth of high-quality crystals.

X-ray Crystallographic Data

The following tables summarize key crystallographic data for selected this compound derivatives. The complete crystallographic data, including bond lengths, angles, and atomic coordinates, are available from the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystal Data and Structure Refinement for Selected this compound Derivatives.

| Parameter | (4-cyanophenylimino)triphenylphosphorane (I) | (4-nitrophenylimino)triphenylphosphorane (II) | (3-nitrophenylimino)triphenylphosphorane (III) |

| Chemical Formula | C₂₅H₁₉N₂P | C₂₄H₁₉N₂O₂P | C₂₄H₁₉N₂O₂P |

| Formula Weight | 390.40 | 410.38 | 410.38 |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/n | P2₁/c |

| CCDC Deposition Number | Data available in referenced publication | Data available in referenced publication | Data available in referenced publication |

Source: Data derived from Acta Crystallographica Section C, (2010), C66, o50-o54.

Table 2: Selected Bond Lengths and Angles for Related Iminophosphorane Structures.

| Compound | P=N Bond Length (Å) | P–N–C Angle (°) |

| p-bromophenylthis compound | 1.567 | 124.2 |

| triphenyl(phenylimino)phosphorane | 1.602 | 130.4 |

Note: This data is provided for comparative purposes to illustrate typical geometric parameters.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a key reaction mechanism.

Caption: Experimental workflow for the synthesis and crystallization of N-aryl imino(triphenyl)phosphoranes.

An In-depth Technical Guide to the Resonance Structures and Polarity of the Phosphazene Linkage

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A detailed examination of the electronic structure, bonding, resonance, and polarity characteristics of the phosphazene linkage (-P=N-), a critical component in a versatile class of inorganic-organic hybrid polymers with significant biomedical applications.

Introduction: The Unique Nature of the Phosphazene Backbone

Phosphazenes are a diverse class of compounds characterized by a backbone of alternating phosphorus and nitrogen atoms.[1][2] These materials, which can be cyclic or linear high polymers, have garnered substantial interest in biomedical fields, including drug delivery, tissue engineering, and as biocompatible materials.[3][4][5] The versatility of polyphosphazenes stems from the ease with which organic or organometallic side groups can be attached to the phosphorus atoms of the polymer backbone, allowing for the fine-tuning of properties such as solubility, biodegradability, and biological activity.[6][7]

A fundamental understanding of the electronic nature of the phosphazene linkage is paramount for designing and developing new phosphazene-based materials. The bonding within the -P=N- repeating unit dictates the polymer's backbone flexibility, thermal stability, and its interaction with biological systems. This guide provides a technical overview of the resonance structures and inherent polarity of the phosphazene bond, supported by quantitative data and descriptions of key analytical methodologies.

Bonding and Resonance in the Phosphazene Linkage

The nature of the phosphorus-nitrogen bond in phosphazenes has been a subject of considerable discussion.[1] Initially, the bonding was described as a system of alternating single and double bonds, with delocalization occurring through the participation of phosphorus 3d orbitals in π-bonding (pπ-dπ bonding).[8] However, modern computational studies have provided a more refined model.

The current consensus, supported by charge density, Natural Bond Orbital (NBO), and Energy Decomposition Analysis (EDA-NOCV) approaches, indicates that the P-N bond is highly polarized and possesses significant ionic character.[1] The model discards the significant involvement of phosphorus d-orbitals. Instead, the bonding is best described by two primary resonance contributors:

-

A zwitterionic form: This structure features a single, highly polar covalent bond between a positively charged phosphorus atom and a negatively charged nitrogen atom (P⁺-N⁻). This form is considered the major contributor to the overall bonding picture.

-

A ylidic form: This contributor involves a double bond (P=N) arising from negative hyperconjugation. This interaction involves the donation of electron density from the nitrogen lone pair (p-orbital) into the antibonding orbitals (σ*) of the adjacent P-X bonds (where X is a side group) and, to a lesser degree, the P-N sigma bond.[1]

This resonance leads to a P-N bond order that is intermediate between a single and a double bond, resulting in bond lengths that are shorter than a typical P-N single bond (~1.77 pm) but longer than a formal P=N double bond.[2]

Polarity of the Phosphazene Linkage

The phosphazene linkage is inherently polar due to the significant difference in electronegativity between phosphorus (2.19) and nitrogen (3.04). This leads to a partial positive charge (δ+) on the phosphorus atom and a partial negative charge (δ-) on the nitrogen atom, creating a high bond dipole moment.[9]

The overall polarity of a phosphazene molecule is heavily influenced by the nature of the organic side groups (R) attached to the phosphorus atoms.

-

Electron-Withdrawing Groups (EWGs): Substituents like trifluoroethoxy (-OCH₂CF₃) increase the partial positive charge on the phosphorus atom, thereby enhancing the polarity of the P-N bond.

-

Electron-Donating Groups (EDGs): Groups like amino (-NR₂) or alkoxy (-OR) groups can donate electron density to the phosphorus atom, slightly reducing the polarity of the P-N bond compared to more electronegative substituents.

This tunable polarity is a key feature in the design of phosphazene-based drug delivery systems. By carefully selecting the side groups, the hydrophilic-hydrophobic balance of the polymer can be precisely controlled, which is crucial for forming structures like micelles or nanoparticles for drug encapsulation.[3]

Quantitative Data Presentation

The structural parameters of phosphazenes vary with the size of the ring and the nature of the substituents. The following table summarizes representative bond lengths and angles for the well-studied hexachlorocyclotriphosphazene, (NPCl₂)₃, and some of its derivatives.

Table 1: Selected Bond Lengths and Angles in Cyclotriphosphazenes

| Compound | P-N Bond Length (Å) | N-P-N Angle (°) | P-N-P Angle (°) | Reference(s) |

|---|---|---|---|---|

| (NPCl₂)₃ | ~1.58 | ~118.4 | ~121.4 | [2] |

| (NPF₂)₃ | ~1.56 | ~119.5 | ~120.4 | [10] |

| [NP(NHBuᵗ)₂]₃ (t-butylamino derivative) | ~1.60-1.68 | ~116-118 | ~122-123 | [1] |

| [NP(OCH₂CF₃)₂]₃ | ~1.57-1.58 | ~118-119 | ~120-121 |[7] |